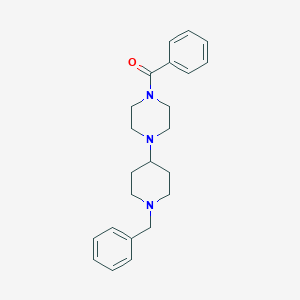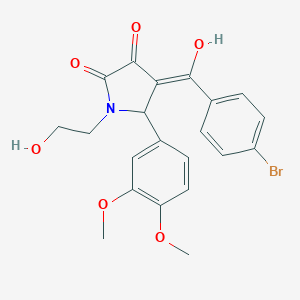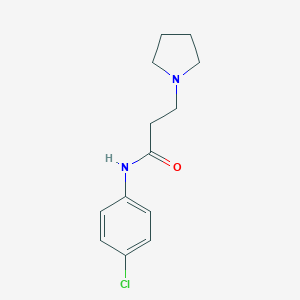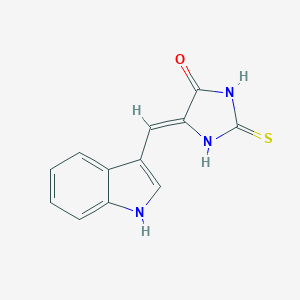![molecular formula C16H14Br2 B249325 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene](/img/structure/B249325.png)
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene, also known as BMVB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMVB has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to have both biochemical and physiological effects. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to have antifungal and antibacterial properties, and it has been shown to inhibit the growth of several pathogenic fungi and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene research. One potential direction is the synthesis of new derivatives of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene with improved properties, including increased potency and reduced toxicity. Another potential direction is the study of the mechanism of action of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene in more detail, including its interactions with enzymes and other biomolecules. Finally, 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene could be studied further for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Conclusion:
In conclusion, 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene is a chemical compound that has potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has shown promising results in preclinical studies as a potential anticancer, antifungal, and antibacterial agent. Further studies are needed to fully understand the mechanism of action and physiological effects of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene and to explore its potential applications in various fields.
Synthesemethoden
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, Heck reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene synthesis. In this method, 2-bromo-1-(bromomethyl)benzene is reacted with 2-iodostyrene in the presence of a palladium catalyst to form 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene can be used as a building block for the synthesis of new materials with unique properties. It can also be used as a precursor for the synthesis of biologically active molecules. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been studied for its potential anticancer, antifungal, and antibacterial properties, and it has shown promising results in preclinical studies.
Eigenschaften
Produktname |
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene |
|---|---|
Molekularformel |
C16H14Br2 |
Molekulargewicht |
366.09 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-[(E)-2-[2-(bromomethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H14Br2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-10H,11-12H2/b10-9+ |
InChI-Schlüssel |
WOVAUJKDCFCSRE-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CBr)/C=C/C2=CC=CC=C2CBr |
SMILES |
C1=CC=C(C(=C1)CBr)C=CC2=CC=CC=C2CBr |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)C=CC2=CC=CC=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)




![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)